molecular formula C6H2Cl2N2S B2383992 2,5-Dichlorothiazolo[4,5-b]pyridine CAS No. 2567498-97-7

2,5-Dichlorothiazolo[4,5-b]pyridine

Cat. No.: B2383992
CAS No.: 2567498-97-7
M. Wt: 205.06
InChI Key: QKGJCISXIIQQIU-UHFFFAOYSA-N
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Description

2,5-Dichlorothiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with chlorine atoms substituted at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2,5-dichloropyridine with a thioamide under acidic conditions to form the desired thiazolo[4,5-b]pyridine scaffold . The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction temperature is maintained at around 100-150°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorothiazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thiazolo[4,5-b]pyridines, while oxidation reactions can produce sulfoxides or sulfones .

Properties

IUPAC Name

2,5-dichloro-[1,3]thiazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGJCISXIIQQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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